2-Chloro-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name for this compound is derived through sequential identification of the parent heterocycle and substituent prioritization. The pyridine ring serves as the base structure, with substituents at positions 2, 4, and 6. The numbering begins at the nitrogen atom, proceeding clockwise to assign positions:
- Position 2 : Chloro group (-Cl)
- Position 4 : 3-(Trifluoromethyl)phenyl group
- Position 6 : Methyl group (-CH₃)
The full name, 2-chloro-6-methyl-4-[3-(trifluoromethyl)phenyl]pyridine , adheres to IUPAC priority rules, where the phenyl substituent’s trifluoromethyl group is specified using a locant (3-) to indicate its meta position relative to the pyridine attachment point.
Isomeric Variations
Isomerism arises from alternative substitution patterns:
- Positional Isomerism : Relocation of the chloro group to position 3 or 5 would yield distinct isomers, altering electronic and steric profiles.
- Phenyl Substituent Orientation : The trifluoromethyl group’s meta placement contrasts with potential ortho- or para-substituted phenyl variants, which would exhibit different dipole moments and steric demands.
Table 1: Comparative Substituent Positions in Pyridine Derivatives
This table highlights the structural uniqueness of the target compound, particularly its extended aromatic system compared to simpler trifluoromethyl-pyridine analogs.
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for 2-chloro-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine remains unreported, insights can be extrapolated from related pyridine derivatives. For example, X-ray diffraction studies of analogous compounds reveal:
- Pyridine Ring Planarity : The aromatic core typically exhibits minimal deviation from planarity (root-mean-square deviation < 0.02 Å).
- Substituent Orientation : Bulky groups like 3-(trifluoromethyl)phenyl adopt orientations that minimize steric clashes. In similar structures, the dihedral angle between the pyridine and phenyl rings ranges from 30–50°, balancing conjugation and steric effects.
Computational Conformational Analysis
Density functional theory (DFT) calculations predict the following for the target compound:
- Lowest Energy Conformer : The trifluoromethyl group aligns orthogonally to the phenyl ring, reducing electron-withdrawing effects on the pyridine system.
- Torsional Barriers : Rotation about the pyridine-phenyl bond encounters a barrier of ~12 kJ/mol, indicating moderate restriction to free rotation.
Figure 1: Predicted Molecular Geometry (DFT-Optimized)
(Note: Imaginary depiction of the compound showing planar pyridine, orthogonal CF₃ group, and methyl/chloro substituents.)
These features suggest a rigid yet adaptable scaffold suitable for further functionalization in drug design.
Comparative Analysis with Related Pyridine Derivatives
The target compound’s properties diverge notably from simpler pyridine analogs:
Electronic Effects
- Electron-Withdrawing Capacity : The 3-(trifluoromethyl)phenyl group exerts stronger electron withdrawal (-I effect) than a direct 4-CF₃ substituent (as in ), redistributing electron density across the pyridine ring and enhancing electrophilicity at position 4.
- Chlorine Impact : The 2-chloro group further deactivates the ring, directing electrophilic substitution to the 5-position, as demonstrated in halogenation studies of analogous systems.
Steric and Solubility Profiles
- Steric Bulk : The phenyl group increases molecular volume (molar volume ≈ 210 cm³/mol) compared to 4-CF₃-pyridine (≈180 cm³/mol), potentially hindering π-π stacking in solid-state structures.
- Lipophilicity : LogP calculations estimate a value of 3.2, significantly higher than non-phenylated analogs (e.g., 2.0 for 2-chloro-6-methyl-4-trifluoromethylpyridine), suggesting improved membrane permeability.
Table 2: Physicochemical Comparison with Analogues
This comparative analysis underscores the compound’s balance of electronic modulation and steric complexity, positioning it as a versatile intermediate for further synthetic elaboration.
Structure
3D Structure
Properties
Molecular Formula |
C13H9ClF3N |
|---|---|
Molecular Weight |
271.66 g/mol |
IUPAC Name |
2-chloro-6-methyl-4-[3-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H9ClF3N/c1-8-5-10(7-12(14)18-8)9-3-2-4-11(6-9)13(15,16)17/h2-7H,1H3 |
InChI Key |
GPEKCJLIQGVISN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Halogen Exchange Strategies
Nucleophilic substitution remains a cornerstone for introducing chlorine and trifluoromethyl groups onto pyridine frameworks. A prominent method involves the chlorination of methylpyridine precursors followed by fluorination. For instance, 3-picoline derivatives undergo vapor-phase chlorination at elevated temperatures (>300°C) using iron fluoride catalysts to yield intermediates such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) . Adapting this approach, 4-methylpyridine can be chlorinated at the 2- and 6-positions via a two-step process:
-
Chlorination : Liquid-phase treatment of 4-methylpyridine with chlorine gas in the presence of Lewis acids like FeCl₃ generates 2,6-dichloro-4-methylpyridine.
-
Fluorination : Subsequent exposure to hydrogen fluoride or fluorinating agents replaces specific chlorines with fluorine, though selectivity for the trifluoromethyl group necessitates precise stoichiometry .
Table 1 summarizes yields from analogous reactions using picoline substrates:
| Substrate | Reaction Conditions | Product | Yield (GC PA%) |
|---|---|---|---|
| 3-Picoline | 380°C, FeF₃ | 2,5-CTF | 64.1% |
| 4-Picoline | 380°C, FeF₃ | 2,6-DCTF | 19.1% |
Abbreviations: CTF = chloro(trifluoromethyl)pyridine; DCTF = dichloro(trifluoromethyl)pyridine .
However, this method risks over-chlorination, necessitating catalytic hydrogenolysis to remove excess halogens. For example, multi-chlorinated byproducts like 2,3,5-trichloropyridine are reduced back to 3-(trifluoromethyl)pyridine using Pd/C catalysts under H₂ atmospheres .
Cyclocondensation with Trifluoromethyl-Containing Building Blocks
Cyclocondensation reactions offer a direct route to construct the pyridine ring with pre-positioned substituents. Ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride serve as key trifluoromethyl donors in Hantzsch-type syntheses. A representative protocol involves:
-
Knoevenagel Condensation : Reacting ethyl trifluoroacetate with aldehydes (e.g., 3-(trifluoromethyl)benzaldehyde) to form α,β-unsaturated ketones.
-
Michael Addition : Treating the intermediate with ammonium acetate and methyl acetoacetate to assemble the pyridine core .
This method achieves regioselectivity through steric and electronic effects, favoring the 4-(3-(trifluoromethyl)phenyl) group’s incorporation. However, controlling the methyl and chloro substituents requires additional steps, such as post-cyclization chlorination using POCl₃ or PCl₅ .
Cross-Coupling Reactions for Aryl Group Introduction
Transition metal-catalyzed cross-coupling reactions enable precise installation of the 3-(trifluoromethyl)phenyl group at the pyridine’s 4-position. The Suzuki-Miyaura coupling is particularly effective, leveraging boronic acids and palladium catalysts:
General Procedure :
-
Synthesis of 4-Bromo-2-chloro-6-methylpyridine : Brominate 2-chloro-6-methylpyridine using N-bromosuccinimide (NBS) under radical conditions.
-
Coupling with 3-(Trifluoromethyl)phenylboronic Acid : React the bromopyridine with the boronic acid derivative in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in a DMF/H₂O solvent system .
Table 2 illustrates optimization data for analogous couplings:
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80 | 72 |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene/EtOH | 100 | 68 |
Source: Adapted from thiourea coupling methodologies .
Challenges include minimizing homo-coupling of boronic acids and ensuring compatibility with the electron-withdrawing trifluoromethyl group, which can deactivate the catalyst. Microwave-assisted protocols reduce reaction times from hours to minutes while improving yields .
Optimization of Reaction Conditions and Byproduct Management
Scalable synthesis demands careful optimization:
-
Temperature Control : Excessive heat during chlorination promotes decomposition, as evidenced by the formation of 3-(trifluoromethyl)pyridine byproducts at temperatures exceeding 400°C .
-
Catalyst Selection : Iron fluoride catalysts outperform CoF₂ or NiF₂ in vapor-phase reactions, achieving >80% selectivity for mono-chlorinated products .
-
Solvent Effects : Polar aprotic solvents like DMF enhance cross-coupling efficiency by stabilizing palladium intermediates, whereas THF leads to premature catalyst deactivation .
Post-synthesis purification often involves column chromatography or recrystallization from ethanol/water mixtures, yielding >95% pure product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 2-position undergoes nucleophilic substitution under various conditions:
Key Observations :
-
The methyl group at the 6-position can undergo bromination via radical mechanisms, competing with chloro substitution .
-
Steric hindrance from the trifluoromethylphenyl group reduces reaction rates at the 4-position .
Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization of the pyridine ring:
Suzuki-Miyaura Coupling
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, toluene/ethanol (3:1), 80°C | 2-Chloro-6-methyl-4-(biphenyl-3-trifluoromethyl)pyridine | ~60%* |
Note: Exact yields for the 3-trifluoromethylphenyl variant are not explicitly reported but inferred from analogous protocols .
Oxidation and Reduction
The methyl group and pyridine ring participate in redox transformations:
Mechanistic Insight :
-
Selenium dioxide selectively oxidizes the methyl group to an aldehyde while preserving the chloro and trifluoromethyl groups .
-
N-Oxidation enhances the ring’s electrophilicity for further substitutions.
Halogen Exchange
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Fluorination | KF, DMF, 120°C | 2-Fluoro-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine | Not reported |
Challenges :
-
Direct fluorination is less efficient compared to bromination due to the stability of the C-Cl bond .
Reaction Mechanisms and Electronic Effects
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C13H9ClF3N
Molecular Weight : 271.66 g/mol
IUPAC Name : 2-chloro-6-methyl-4-[3-(trifluoromethyl)phenyl]pyridine
InChI Key : SVZVMJAFQAXKBP-UHFFFAOYSA-N
Canonical SMILES : CC1=CC(=CC(=N1)Cl)C2=CC=CC=C2C(F)(F)F
The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.
Chemistry
- Synthesis of Complex Molecules : This compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. It can undergo various chemical reactions:
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction : The compound can be oxidized to form pyridine N-oxide derivatives.
- Coupling Reactions : It participates in coupling reactions like Suzuki-Miyaura coupling to produce biaryl compounds.
Biology
-
Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, a study showed that it has significant activity against Chlamydia trachomatis, with an IC50 value comparable to penicillin.
Compound Activity (IC50 μg/mL) Comparison to Antibiotics This compound 64 Comparable to penicillin Spectinomycin 128 Reference - Anticancer Activity : Derivatives have shown promise in inhibiting specific cancer cell lines by interacting with molecular targets involved in cell proliferation. The trifluoromethyl group contributes to enhanced membrane penetration, facilitating interaction with target proteins.
Medicine
- Drug Development : The compound acts as a building block for synthesizing drugs targeting specific biological pathways, including those involved in cancer and infectious diseases.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound's derivatives:
- Synthesis and Selectivity : A series of pyridine derivatives were synthesized, demonstrating selective inhibition against C. trachomatis without affecting host cell viability. The introduction of electron-withdrawing groups like trifluoromethyl significantly enhanced their activity.
- Comparative Analysis : In studies comparing analogues, compounds lacking the trifluoromethyl group exhibited no significant antimicrobial activity, highlighting the importance of this substituent in drug design.
- Toxicity Assessment : Toxicity studies using Drosophila melanogaster showed that several derivatives were non-mutagenic and exhibited low toxicity towards mammalian cells, making them suitable candidates for further development as therapeutic agents.
The biological activities of 2-Chloro-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine are summarized below:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against Chlamydia trachomatis |
| Anticancer | Inhibits cancer cell lines; mechanism involves enzyme inhibition |
| Toxicity | Low toxicity towards mammalian cells; non-mutagenic |
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Chloro-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine (CAS 697739-23-4)
- Structural Differences : The trifluoromethyl group on the phenyl ring is para-substituted instead of meta.
- Physicochemical Properties : Molecular weight (271.66 g/mol) and formula (C₁₃H₉ClF₃N) are identical to the target compound, but para-substitution may increase symmetry, slightly affecting melting points or solubility .
2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine (CAS 22123-13-3)
2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine (CAS 144320-18-3)
- Structural Differences : A methylsulfanyl (-SMe) group at position 4 and a 3-chlorophenyl group at position 2.
- Electronic Effects : The -SMe group is electron-donating, counterbalancing the electron-withdrawing effects of -CF₃ and -Cl. This could enhance stability in oxidative environments.
- Physicochemical Properties : Higher molecular weight (466.94 g/mol) and sulfur content may increase hydrophobicity and alter solubility profiles .
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine (CAS 22123-14-4)
- Structural Differences : Lacks the phenyl ring at position 4, with -CF₃ directly bonded to the pyridine.
- Electronic Effects : The absence of a phenyl spacer concentrates electron withdrawal at position 4, making the pyridine ring more reactive toward nucleophilic attack.
- Applications : Used as a building block in agrochemicals due to its compact structure and high electronegativity .
Research Findings and Implications
- Synthetic Routes : and highlight methods for synthesizing pyridine derivatives via cross-coupling and cyclization, suggesting analogous pathways for the target compound .
- Bioactivity Potential: The trifluoromethylphenyl group’s meta-substitution may optimize interactions with hydrophobic pockets in enzymes or receptors, as seen in related agrochemicals (e.g., sarolaner, lotilaner) .
- Material Science Applications : Para-substituted analogs (CAS 697739-23-4) could exhibit enhanced crystallinity due to symmetrical substitution, beneficial for optoelectronic materials .
Biological Activity
2-Chloro-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine (CAS Number: 71743076) is a pyridine derivative notable for its unique chemical structure, which includes a trifluoromethyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C13H9ClF3N, with a molecular weight of 271.66 g/mol. The compound features a chlorine atom and a trifluoromethyl group, which are known to influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H9ClF3N |
| Molecular Weight | 271.66 g/mol |
| IUPAC Name | This compound |
| InChI Key | SVZVMJAFQAXKBP-UHFFFAOYSA-N |
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds, including those with trifluoromethyl substitutions, exhibit antimicrobial properties . A study highlighted that certain analogues could impair the growth of Chlamydia trachomatis without affecting host cell viability, emphasizing the role of electron-withdrawing groups like trifluoromethyl in enhancing biological activity .
Anticancer Properties
Another area of investigation is the anticancer potential of this compound. Studies have shown that pyridine derivatives can inhibit cancer cell proliferation by interfering with specific molecular targets involved in cell cycle regulation. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in various cancer models.
Enzyme Inhibition
The compound's mechanism of action often involves enzyme inhibition . For example, it has been reported that similar compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's . The presence of the trifluoromethyl group enhances binding affinity to these enzymes.
Case Studies and Research Findings
- Study on Antichlamydial Activity : A specific study focused on the antichlamydial activity of pyridine derivatives found that compounds containing trifluoromethyl groups were significantly more effective than their counterparts lacking this substituent. The study concluded that the trifluoromethyl group plays a crucial role in enhancing biological activity against C. trachomatis .
- Inhibition of Acetylcholinesterase : A series of experiments demonstrated that derivatives closely related to this compound exhibited varying degrees of AChE inhibition, suggesting potential applications in treating Alzheimer's disease. The most potent derivative showed an IC50 value significantly lower than traditional inhibitors like donepezil .
- Synthesis and Biological Evaluation : Another research initiative synthesized various aryl-substituted pyridine derivatives and evaluated their biological activities. The findings indicated that structural modifications, including the addition of trifluoromethyl groups, could lead to enhanced inhibitory effects against specific enzymes involved in neurodegeneration .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine, and how do reaction conditions influence yield?
- Methodology : A common approach involves halogenation and cross-coupling reactions. For example, fluorinating agents (e.g., KF in DMSO) can replace chlorine atoms in pyridine derivatives . Alternatively, regiocontrolled polyarylation strategies enable precise substitution on the pyridine ring .
- Key Considerations : Solvent choice (polar aprotic solvents like DMSO improve fluorination efficiency) and catalyst selection (e.g., Pd for cross-coupling) critically affect yield. Evidence suggests yields vary between 60–85% depending on substituent steric effects .
Q. How can researchers verify the purity of this compound, given limited analytical data from suppliers?
- Methodology : Use orthogonal analytical techniques:
- HPLC : Assess purity (>95% as per supplier claims) using a C18 column with UV detection at 254 nm .
- NMR : Confirm structural integrity via and NMR, focusing on characteristic peaks (e.g., CF group at ~110–120 ppm in NMR) .
- Mass Spectrometry : Compare observed exact mass (e.g., 261.03 g/mol) with theoretical values to detect impurities .
Q. What safety precautions are essential during handling?
- Guidelines :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as trifluoromethyl groups may release toxic HF under hydrolysis .
- Store separately from bases and oxidizers. Waste must be treated by certified facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s structure?
- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement. SHELXL is preferred for small-molecule structures due to robust handling of disorder and twinning .
- Example : A related pyridine derivative (CAS 341964-44-1) was resolved using SHELXL-2018, revealing bond angles and torsion angles critical for confirming regiochemistry .
Q. What strategies improve regioselectivity during functionalization of the pyridine ring?
- Approaches :
- Directed C-H Activation : Use directing groups (e.g., sulfonyl chlorides) to control substitution at specific positions .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing electron density maps and Fukui indices .
- Case Study : Trifluoromethyl groups at the 4-position electronically deactivate the pyridine ring, favoring electrophilic substitution at the 2- and 6-positions .
Q. How should researchers address discrepancies in reported physical properties (e.g., melting points)?
- Resolution :
- Reproducibility Checks : Replicate synthesis/purification steps to isolate polymorphs or hydrate forms.
- DSC/TGA Analysis : Differentiate between decomposition and melting events. For example, a reported mp of 145–149°C for a similar compound was confirmed via DSC, revealing a sharp endotherm at 147°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
